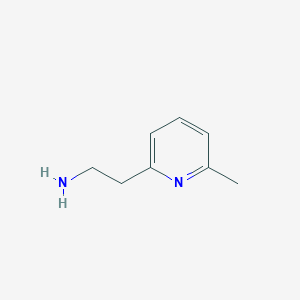

2-(6-Methylpyridin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTHKXWPZVCHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363792 | |

| Record name | 2-(6-methylpyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19363-94-1 | |

| Record name | 2-(6-methylpyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methylpyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: 2-(6-Methylpyridin-2-yl)ethanamine

CAS Number: 19363-94-1 Document Type: Technical Whitepaper & Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

2-(6-Methylpyridin-2-yl)ethanamine (CAS 19363-94-1) is a privileged heterocyclic scaffold characterized by a primary ethylamine chain attached to the C2 position of a 6-methyl-substituted pyridine ring.[1][2] Distinct from its secondary amine analog (Betahistine) and its unmethylated parent (2-pyridylethylamine), this molecule serves as a critical intermediate in the synthesis of H1/H3 histamine receptor modulators and as a sterically differentiated N,N-bidentate ligand in coordination chemistry. This guide outlines its physiochemical profile, validated synthetic pathways, and application architecture for researchers in medicinal and inorganic chemistry.

Part 1: Chemical Identity & Physiochemical Profile[3]

This molecule exhibits the classic behavior of pyridine-alkylamines: it is a hygroscopic liquid with high basicity, capable of forming stable chelate complexes with transition metals. The 6-methyl substituent introduces a specific steric parameter that alters the coordination geometry compared to the non-methylated analog.

Core Data Table

| Property | Specification | Notes |

| IUPAC Name | 2-(6-Methylpyridin-2-yl)ethan-1-amine | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |

| Boiling Point | 216.8°C (at 760 mmHg) | Predicted/Experimental consensus [1][3] |

| Density | ~1.03 g/cm³ | Estimated based on 2-(2-aminoethyl)pyridine [1] |

| Basicity (pKa) | ~9.5 (Aliphatic amine), ~3.5 (Pyridine) | Pyridine N is less basic; aliphatic amine is primary protonation site |

| Solubility | High in H₂O, EtOH, DCM, DMSO | Hygroscopic; forms hydrates |

| Hazards | Corrosive (Skin Corr.[3][4][5][6] 1B) | Causes severe skin burns and eye damage (H314) [2] |

Part 2: Synthetic Architecture & Production

For research and scale-up, two primary synthetic pathways are field-validated. The choice depends on the availability of precursors (Aldehyde vs. Nitrile) and the desired scale.

Pathway A: The Nitrile Reduction (Scale-Preferred)

This route is preferred for gram-to-kilogram synthesis due to the stability of the nitrile precursor and the cleanliness of the reduction step.

-

Precursor: (6-Methylpyridin-2-yl)acetonitrile.

-

Reagent: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

-

Conditions: Hydrogenation (H₂ pressure: 50–100 psi) in methanolic ammonia.

-

Mechanism: The nitrile (-CN) is reduced stepwise to the imine and then the primary amine (-CH₂NH₂). Ammonia is required to suppress the formation of secondary amine dimers (a common side reaction in nitrile reductions).

Pathway B: The Henry Reaction (Lab-Versatile)

This route utilizes the widely available 6-methyl-2-pyridinecarboxaldehyde and allows for the introduction of isotopically labeled carbons if needed.

-

Condensation: Reaction of 6-methyl-2-pyridinecarboxaldehyde with nitromethane (CH₃NO₂) using a base catalyst (e.g., ammonium acetate or sodium hydroxide) to yield the nitroalkene intermediate.

-

Reduction: The nitroalkene is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation.

-

Outcome: Yields the target ethylamine with high regioselectivity.

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways. Pathway A (Bottom) is preferred for scale; Pathway B (Top) is versatile for laboratory derivatives.

Part 3: Application Architecture

Medicinal Chemistry: The Histaminergic Scaffold

This molecule is a structural homolog of Betahistine (N-methyl-2-(2-pyridyl)ethylamine). In drug discovery, it serves two roles:

-

Metabolite Standard: It is a primary metabolite of methylated histamine analogs, used in pharmacokinetic profiling.

-

Pharmacophore: The 2-aminoethyl-pyridine motif is a "privileged structure" for binding to Histamine H1 (agonist) and H3 (antagonist) receptors. The 6-methyl group adds lipophilicity and restricts rotation, potentially improving blood-brain barrier (BBB) penetration compared to the parent pyridine ethanamine [1][4].

Coordination Chemistry: Steric Control

In inorganic synthesis, CAS 19363-94-1 acts as a bidentate N,N-donor ligand.

-

Chelation Mode: Forms 5-membered chelate rings with transition metals (Cu²⁺, Ru²⁺, Pt²⁺).

-

The "6-Methyl Effect": Unlike the unmethylated analog, the methyl group at the 6-position creates steric clash with the metal center's equatorial plane. This forces the ligand to adopt distorted geometries or prevents the formation of square-planar bis-complexes, often leading to unique magnetic or catalytic properties [3][5].

Ligand Interaction Diagram

Figure 2: Mechanistic impact of the 6-methyl group on metal coordination geometry.

Part 4: Handling, Stability & Analytics

Stability Protocol

-

Air Sensitivity: Primary amines absorb CO₂ from the air to form carbamates. Pyridine rings can N-oxidize over time.

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

-

Container: Amber glass to prevent photo-degradation.

Analytical Validation (Self-Validating System)

To confirm the identity of CAS 19363-94-1, use this multi-point check:

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the methyl group at ~2.4-2.5 ppm and the pyridine aromatic protons (3H pattern). The ethyl chain will appear as two triplets (or multiplets) around 2.8–3.0 ppm.

-

Mass Spectrometry: ESI+ mode should show a strong [M+H]⁺ peak at m/z 137.2.

-

TLC: Elute with DCM:MeOH:NH₄OH (90:9:1). The primary amine will stain positively with Ninhydrin (purple/blue).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine.[3] Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

-

ChemChart. Properties and Analogs of 2-(2-Aminoethyl)pyridine Derivatives. Retrieved from [Link]

-

ResearchGate (2025). Synthesis and Coordination of Methyl-substituted Pyridyl Amines. (General reference to class behavior). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. file.leyan.com [file.leyan.com]

- 3. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 2-(2-Aminoethyl)pyridine (2706-56-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(6-Methylpyridin-2-yl)ethanamine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(6-Methylpyridin-2-yl)ethanamine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pyridine Derivative

In the realm of pharmaceutical sciences and synthetic chemistry, the precise understanding of a compound's solubility is not merely a data point; it is the cornerstone of process development, formulation design, and successful drug delivery. This guide is dedicated to providing an in-depth technical exploration of the solubility of this compound, a pyridine derivative of significant interest. While extensive quantitative solubility data for this specific molecule is not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental methodologies to confidently characterize its solubility profile. By integrating theoretical principles with practical, field-proven protocols, we aim to transform a potential experimental challenge into a well-defined and navigable scientific endeavor.

Physicochemical Profile: The Blueprint for Solubility Behavior

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For this compound, several key physicochemical parameters, available from resources such as PubChem, provide a strong basis for predicting its behavior in various organic solvents[1].

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₁₂N₂ | A relatively small molecule, suggesting that steric hindrance is less likely to be a dominant factor in its interaction with solvent molecules. |

| Molecular Weight | 136.19 g/mol | The moderate molecular weight is conducive to solubility in a range of common organic solvents. |

| XLogP3 | 0.6 | This value indicates a relatively low lipophilicity and a degree of polarity, suggesting a preference for more polar solvents over nonpolar ones. |

| Hydrogen Bond Donors | 2 | The primary amine group (-NH₂) can donate two hydrogen bonds, a critical factor for solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in the pyridine ring and the primary amine can both accept hydrogen bonds, enhancing interactions with a wide array of solvents. |

| pKa | (Predicted) ~9.5 (for the ethylamine) and ~6.0 (for the pyridine ring) | The basic nature of the amine groups allows for salt formation in acidic media, which can dramatically alter solubility in certain systems. |

These properties collectively paint a picture of a molecule with a polar character, capable of engaging in significant hydrogen bonding. This profile is the primary determinant of its solubility across the spectrum of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the aforementioned physicochemical properties, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with both the amine and pyridine nitrogens (as acceptors) and the amine protons (as donors). The polarity of the solute is well-matched with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High to Medium | DMSO is a powerful, highly polar solvent capable of accepting hydrogen bonds[2][3][4]. Acetone, while less polar, can also act as a hydrogen bond acceptor. The solubility of the related compound, 2-amino-6-methylpyridine, in acetone supports this prediction[5]. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Medium to Low | Ethyl acetate can act as a hydrogen bond acceptor. Dichloromethane's polarity is moderate[6][7]. The structural analog, 2-amino-6-methylpyridine, shows solubility in both ethyl acetate and DCM, suggesting our target compound will as well, although perhaps to a lesser extent due to the more flexible and potentially more interactive ethanamine side chain[5]. |

| Nonpolar Aromatic | Toluene | Low | The significant difference in polarity between the solute and toluene will likely limit solubility. Van der Waals forces will be the primary mode of interaction, which may not be sufficient to overcome the solute-solute interactions in the solid state. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Very Low | The highly nonpolar nature of these solvents makes them poor candidates for solvating the polar this compound. The energetic cost of disrupting the solvent-solvent and solute-solute interactions would be too high. The use of hexane as an anti-solvent in the purification of the related 2-amino-6-methylpyridine further supports this prediction[5]. |

A Note on Causality in Solvent Selection

The choice of a solvent system in a research context is not arbitrary. For instance, in chromatography, a common technique for purification, a solvent system is often chosen where the compound of interest has moderate solubility. A mixture of a solvent in which the compound is highly soluble (like methanol or DCM) and one in which it is poorly soluble (like hexane) is often employed. This allows for the fine-tuning of the retention factor and achieving optimal separation from impurities.

Rigorous Experimental Determination of Solubility

While predictions are invaluable for initial screening, empirical determination of solubility is essential for accurate process development. The following protocols are designed to be self-validating and provide a clear path to generating reliable data.

Qualitative Solubility Assessment

This rapid method provides a binary "soluble" or "insoluble" assessment at a given concentration.

Protocol:

-

Preparation: To a 4 mL glass vial, add approximately 10 mg of this compound.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution. The absence of any solid particles indicates that the compound is soluble at or above 10 mg/mL. The presence of undissolved solid suggests insolubility or partial solubility at this concentration.

-

Self-Validation: For seemingly soluble samples, hold the vial against a light source and look for the Tyndall effect (light scattering by suspended particles) to ensure complete dissolution.

Quantitative Solubility Determination: The Shake-Flask Method

This is a gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the values have plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, provided a unique absorbance maximum is identified and a standard curve is generated. High-Performance Liquid Chromatography (HPLC) offers greater specificity and is the preferred method if other UV-active species are present.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Critical Factors Influencing Solubility Measurements

The trustworthiness of solubility data hinges on the careful control of several experimental variables.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain and report the temperature at which the solubility was determined. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product, providing insight into the enthalpy of dissolution[8].

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Use of high-purity reagents is essential for obtaining accurate and reproducible results.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the starting material and the solid remaining after equilibration (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

-

pH (for aqueous and some protic organic solvents): As an amine, the solubility of this compound can be highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming a more polar and often more soluble salt.

Safety and Handling: A Non-Negotiable Priority

Given the chemical nature of this compound and the safety information available for its structural analog, 2-amino-6-methylpyridine, stringent safety precautions are mandatory.

-

GHS Hazard Information: PubChem indicates that this compound is corrosive[1]. Safety data for the closely related 2-amino-6-methylpyridine states it is toxic if swallowed and fatal in contact with skin, causing severe skin and eye irritation[9][10][11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with all organic solvents; consult a glove compatibility chart), and chemical splash goggles.

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Logical Relationship of Safety and Handling:

Caption: Hazard mitigation workflow.

The Future of Solubility Characterization: In Silico Approaches

While experimental determination remains the definitive method, the field of computational chemistry is making significant strides in solubility prediction. Machine learning algorithms, trained on large datasets of known solubilities, are increasingly able to predict the solubility of new chemical entities with reasonable accuracy[12][13][14][15]. These in silico tools can serve as powerful preliminary screening mechanisms, helping to prioritize experiments and reduce the consumption of valuable materials and time. As these models become more sophisticated, they will undoubtedly play an increasingly integral role in the early stages of research and development.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in scientific research and development. While specific quantitative data is sparse, a comprehensive understanding of its physicochemical properties allows for robust predictions of its solubility profile. This guide has provided a framework for both predicting and experimentally determining this profile, emphasizing the causality behind methodological choices and the paramount importance of safety. By employing the principles and protocols outlined herein, researchers can confidently and accurately navigate the solubility landscape of this important molecule.

References

-

Request PDF. (2025, August 10). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Jolliffe, H. G., & Ghaemi, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10929–10984. [Link]

-

PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Moon, S.-H., & Park, K.-M. (2013). Bis[μ-N-(pyridin-2-ylmeth-yl)pyridin-3-amine-κ(2) N:N']disilver(I) bis-(perchlorate) dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), m575–m576. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

-

Al-Barakati, A. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thco.com.tw [thco.com.tw]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

The Steric Architect: A Technical Deep Dive into 2-(6-Methylpyridin-2-yl)ethanamine

Content Type: Technical Whitepaper Subject: Discovery, Synthesis, and Chemical Utility of CAS 19363-94-1 Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary: The "Steric Cousin"

2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1), often abbreviated in ligand chemistry as 6-Me-2-pyea , represents a critical structural pivot in pyridine chemistry. While its non-methylated analogue, 2-(2-pyridyl)ethylamine (2-pyea), is a ubiquitous histamine agonist and flexible chelator, the introduction of the methyl group at the 6-position fundamentally alters the molecule's electronic and steric profile.

This guide explores the compound not merely as a catalogue item, but as a strategic tool in two domains:

-

Coordination Chemistry: As a sterically demanding ligand that forces distorted geometries in transition metal complexes (Cu, Zn, Pt), often mimicking the entatic states of metalloenzymes.

-

Medicinal Chemistry: As a "warhead" scaffold in modern drug discovery, particularly in the development of kinase inhibitors and antitubercular agents (MmpL3 inhibitors), where the 6-methyl group improves metabolic stability and selectivity by blocking the chemically labile

-position.

Historical Genesis & Chemical Identity

The Discovery Context

The history of this compound is inextricably linked to the "Lutidine Boom" of the mid-20th century. Following the isolation of 2,6-lutidine (2,6-dimethylpyridine) from coal tar fractions, chemists sought to functionalize the methyl groups.

-

1950s (The Histamine Era): Researchers synthesizing histamine analogues (like Betahistine) investigated the 2-(2-aminoethyl)pyridine scaffold. The 6-methyl variant was initially synthesized to test the "receptor pocket" tolerance of the histamine H1 and H2 receptors. It was found that the 6-methyl group significantly reduced agonist activity compared to the un-substituted analogue, highlighting the steric sensitivity of the histamine binding site.

-

1980s-1990s (The Ligand Era): The compound found its true calling in bioinorganic chemistry. Researchers needed ligands that could mimic the steric bulk of protein backbones without the complexity of peptides. This compound became a standard "steric probe" to modulate the redox potential of Copper(I)/Copper(II) couples.

Structural Profile

| Property | Data |

| IUPAC Name | 2-(6-Methylpyridin-2-yl)ethan-1-amine |

| CAS Number | 19363-94-1 |

| Molecular Formula | C |

| Molecular Weight | 136.19 g/mol |

| pKa (Pyridine N) | ~6.7 (Lower than 2-pyea due to steric hindrance to solvation) |

| pKa (Amine N) | ~9.8 |

| Key Feature | 6-Methyl group provides steric bulk adjacent to the pyridine nitrogen donor.[1] |

Synthetic Evolution: From Hazardous to Catalytic

The synthesis of this molecule has evolved from high-pressure, hazardous alkylations to refined catalytic sequences.

The Classical "Lutidine-Formaldehyde" Route (The Ladenburg Pathway)

This is the most robust laboratory method, utilizing the acidity of the

Mechanism:

-

Aldol-like Condensation: 2,6-Lutidine reacts with formaldehyde (or paraformaldehyde) at high temperatures (130–150°C) or under pressure to form the alcohol intermediate, 2-(6-methylpyridin-2-yl)ethanol.

-

Activation: The alcohol is converted to a leaving group (chloride or mesylate).

-

Amination: Nucleophilic displacement by ammonia (or a masked amine like phthalimide).

Modern Protocol: The "Gabriel-Lutidine" Workflow

This method avoids the formation of secondary/tertiary amines, ensuring high purity of the primary amine product.

Step-by-Step Methodology

Reagents:

-

n-Butyllithium (2.5 M in hexanes)

-

Ethylene Oxide (or Paraformaldehyde for the alcohol route)

-

Thionyl Chloride (SOCl

) -

Potassium Phthalimide

-

Hydrazine Hydrate

Protocol:

-

Lithiation (The Activation):

-

Setup: Flame-dried 3-neck flask under Argon.

-

Action: Dissolve 2,6-lutidine in dry THF at -78°C. Add n-BuLi dropwise. The solution turns deep red (formation of the lithiated species).

-

Rationale: The 6-methyl group activates the 2-methyl group via induction, but low temperature is required to prevent polymerization.

-

-

Hydroxyethylation:

-

Action: Add (chloromethyl)magnesium chloride or, more commonly, add paraformaldehyde to generate the ethanol derivative.

-

Note: Direct reaction with ethylene oxide is hazardous; the formaldehyde route yielding 2-(6-methylpyridin-2-yl)ethanol is safer.

-

-

Chlorination:

-

Action: Treat the isolated alcohol with SOCl

in DCM at 0°C -

Product: 2-(2-chloroethyl)-6-methylpyridine.

-

-

Gabriel Synthesis (The Amination):

-

Action: Reflux the chloro-intermediate with Potassium Phthalimide in DMF (100°C, 4 hours).

-

Workup: Precipitate the phthalimide intermediate.

-

Deprotection: Reflux with Hydrazine Hydrate in Ethanol.

-

Result: this compound (Free base).[1]

-

Visualized Synthetic Pathway

Caption: The Gabriel-Lutidine pathway ensures high selectivity for the primary amine, avoiding over-alkylation side products common in direct ammonolysis.

Chemical Utility: The Steric "Knob"

The defining feature of this molecule is the 6-methyl group . In coordination chemistry, this is not a passive substituent; it is an active steric "knob" used to tune metal geometries.

Comparison with 2-Pyridylethylamine (2-pyea)

| Feature | 2-pyea (Unsubstituted) | 6-Me-2-pyea (Target) |

| Coordination | Forms planar complexes (e.g., Square Planar Cu(II)). | Steric clash prevents planarity; forces distorted tetrahedral or trigonal bipyramidal geometries. |

| Redox Stability | Stabilizes Cu(II). | Stabilizes Cu(I) by preventing the flattening required for Cu(II) oxidation. |

| Binding Affinity | High affinity for small ions (Ni2+, Zn2+). | Reduced affinity due to steric hindrance; requires larger metal ions or flexible geometries. |

Biological Activity & Drug Development

In modern medicinal chemistry, the scaffold is used to improve the pharmacokinetic profile of inhibitors.

-

MmpL3 Inhibitors (Tuberculosis): Recent studies (e.g., NIH/PubChem data) highlight pyridine-2-methylamine and ethylamine derivatives as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. The 6-methyl group blocks metabolic oxidation at the

-carbon, extending the half-life of the drug. -

Kinase Inhibition: The scaffold serves as a bidentate hinge binder. The amine forms hydrogen bonds with the kinase backbone, while the methyl group fills hydrophobic pockets (selectivity filters).

Safety & Handling Protocol

Data grounded in GHS Classifications (PubChem CID 1514165).

-

Hazard: H314 (Causes severe skin burns and eye damage). The free base is a corrosive amine.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is sensitive to CO

(carbamate formation) and oxidation over time. -

Neutralization: Spills should be neutralized with weak acid (dilute acetic acid) before disposal. Do not use water immediately as it may generate heat.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine. Retrieved January 31, 2026 from [Link].

-

Organic Syntheses. 2,6-Dimethylpyridine (2,6-Lutidine) Functionalization Protocols. Org.[1][3][4][5] Synth. Coll. Vol. 3, p. 410.

-

MDPI (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Contextual usage of pyridine-ethyl amines). Retrieved from [Link].

-

Westminster Research. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides. (Demonstrates coordination chemistry of 6-methyl pyridine amines). Retrieved from [Link].

Sources

- 1. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 2-(6-Methylpyridin-2-yl)ethanamine: A Versatile Heterocyclic Building Block in Modern Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-(6-methylpyridin-2-yl)ethanamine, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. The core of this document focuses on its application as a versatile scaffold in the development of complex molecules, particularly highlighting its role in the synthesis of pharmacologically active agents. Detailed experimental protocols, safety considerations, and a comprehensive review of its utility are presented to serve as a critical resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of the Pyridine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prevalent in a vast array of pharmacologically active compounds.[1] Among these, the pyridine moiety is a "privileged structure," frequently appearing in approved drugs and clinical candidates due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation.[2]

This compound (also known as 6-methyl-2-pyridineethanamine) emerges as a particularly valuable derivative. It combines the aromatic pyridine core with a flexible ethylamine side chain, offering two distinct points for chemical modification. This bifunctional nature allows for its seamless integration into complex molecular architectures, making it a sought-after intermediate in the synthesis of fine and specialty chemicals.[3][4] This guide will dissect the chemistry of this building block, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 19363-94-1 | Biosynth[3] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[5] |

| Molecular Weight | 136.19 g/mol | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | --- |

| XLogP3-AA | 0.6 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

The structure features a pyridine ring substituted at the 2-position with an ethylamine group and at the 6-position with a methyl group. The primary amine provides a nucleophilic and basic center, while the pyridine nitrogen is also basic, albeit less so. The methyl group can influence the steric and electronic properties of the ring.

Synthesis and Reaction Pathways

The synthesis of this compound typically starts from commercially available picoline derivatives. A common and logical approach involves the elaboration of a two-carbon side chain from a methyl group on the pyridine ring.

Common Synthetic Strategy

A prevalent strategy involves the deprotonation of the methyl group of a suitable precursor, such as 2,6-lutidine (2,6-dimethylpyridine), followed by reaction with an electrophile to introduce the required two-carbon chain with a nitrogen functionality, often in a protected form like a nitrile. Subsequent reduction of the nitrile yields the target primary amine.

Caption: Generalized synthetic route from 2,6-Lutidine.

Detailed Experimental Protocol: Synthesis from 2-cyano-6-methylpyridine

This protocol details the final reduction step, a critical transformation in the overall synthesis. The precursor, 2-cyano-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer reaction.

Objective: To synthesize this compound by the reduction of 2-cyano-6-methylpyridine.

Materials:

-

2-Cyano-6-methylpyridine (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq) and anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Causality: LiAlH₄ is a powerful and unselective reducing agent, highly reactive with water. An inert, dry atmosphere is crucial to prevent quenching of the reagent and to ensure safety. Diethyl ether is a common solvent for LiAlH₄ reductions due to its low reactivity and ability to coordinate with lithium ions.

-

-

Substrate Addition: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Causality: The dropwise addition controls the exothermic reaction between the hydride and the nitrile, preventing a dangerous temperature spike.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy to ensure the reaction goes to completion.

-

-

Workup (Fieser method): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is performed slowly and with vigorous stirring.

-

Causality: This specific quenching procedure (the Fieser workup) is designed to destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation compared to an acidic workup which would protonate the amine product.

-

-

Isolation: The resulting white precipitate is filtered off and washed with several portions of diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Causality: The ether washes ensure complete recovery of the product from the aluminum salts. Sodium sulfate is a neutral drying agent suitable for amines.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a clear oil.

Reactivity and Applications in Synthesis

The true utility of this compound lies in its predictable and versatile reactivity, making it a powerful building block for constructing more elaborate molecules.

Sources

Methodological & Application

Detailed synthesis protocol for 2-(6-Methylpyridin-2-yl)ethanamine

Executive Summary & Retrosynthetic Analysis

This technical guide outlines the laboratory-scale synthesis of 2-(6-Methylpyridin-2-yl)ethanamine , a structural analog of betahistine and a critical histamine receptor ligand scaffold. Unlike 2-amino-6-methylpyridine (where the amine is directly attached to the ring), this target features an ethylamine side chain at the C2 position.

The synthesis utilizes a classic Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction . This route is selected for its high atom economy, avoidance of highly toxic cyanides (associated with nitrile routes), and the accessibility of the starting material, 6-methyl-2-pyridinecarboxaldehyde.

Retrosynthetic Logic

The strategy relies on disconnecting the ethylamine side chain at the C(

Figure 1: Retrosynthetic disconnection showing the Nitroaldol strategy.

Safety & Hazardous Substance Control (HSE)

| Reagent | Hazard Class | Critical Precaution |

| Nitromethane | Flammable, Shock Sensitive | Do not heat dry residue. Use blast shield during reflux. |

| LiAlH₄ (LAH) | Pyrophoric, Water Reactive | Use strictly anhydrous conditions. Quench excess slowly under inert gas. |

| Pyridine Derivatives | Neurotoxic, Irritant | Handle in a fume hood. Double-glove (Nitrile).[1] |

| Diethyl Ether/THF | Flammable, Peroxide Former | Test for peroxides before distillation/use. |

Stage 1: Nitroaldol Condensation (Henry Reaction)[2][3]

This step constructs the carbon skeleton by condensing nitromethane with the aldehyde. The methyl group at position 6 remains inert under these conditions, providing steric protection to the ring nitrogen.

Reactants

-

6-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

-

Nitromethane (5.0 eq) – Excess acts as solvent and drives equilibrium.

-

Ammonium Acetate (0.1 eq) – Catalyst.

-

Acetic Acid (Glacial, Solvent/Co-catalyst).[2]

Detailed Protocol

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

-

Charging: Add 6-Methyl-2-pyridinecarboxaldehyde (10.0 g, 82.6 mmol) and Nitromethane (25.2 g, 413 mmol).

-

Catalysis: Add Ammonium Acetate (0.64 g, 8.3 mmol) and 20 mL of Glacial Acetic Acid.

-

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot (Nitroalkene).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Evaporate the solvent under reduced pressure. The residue is typically a yellow-brown solid or oil. Recrystallize from Ethanol/Hexane if solid, or use flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if an oil.

-

Target Intermediate: 2-methyl-6-(2-nitrovinyl)pyridine.

-

Technical Insight: The electron-deficient nature of the pyridine ring facilitates the nucleophilic attack of the nitronate anion. However, high temperatures can cause polymerization of the vinyl group. If yield is low (<50%), reduce temperature to 80°C and extend time.

Stage 2: Hydride Reduction

The reduction of the conjugated nitroalkene to the primary amine is the most critical step. Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation to avoid partial reduction of the pyridine ring or formation of oxime byproducts.

Reactants

-

2-Methyl-6-(2-nitrovinyl)pyridine (Intermediate from Stage 1)

-

LiAlH₄ (4.0 eq) – Excess required for full reduction of C=C and NO₂.

-

Anhydrous THF (Solvent).[3]

Detailed Protocol

-

Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and assemble under a positive pressure of Nitrogen or Argon.

-

Catalyst Prep: Charge LiAlH₄ (approx. 3.0 g for 5g of intermediate) into the flask. Add 100 mL of anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Dissolve the nitrovinyl intermediate (5.0 g) in 30 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes.

-

Caution: Exothermic reaction with gas evolution (H₂). Maintain temp <10°C.

-

-

Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux for 6–12 hours.

-

Endpoint: The reaction mixture usually turns from grey to white/off-white slurry.

-

-

Fieser Quench (Critical Safety Step):

-

Cool flask to 0°C.

-

Add x mL Water (slowly).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

(Where x = weight of LiAlH₄ in grams).

-

-

Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.

-

Concentration: Dry the filtrate (Na₂SO₄ or MgSO₄) and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Stage 3: Purification and Salt Formation

Primary amines are prone to oxidation and carbamate formation (CO₂ absorption) upon storage. Converting the product to the Dihydrochloride salt is recommended for stability.

-

Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol.

-

Acidification: Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise with stirring until pH < 2.

-

Crystallization: Add Diethyl Ether until the solution becomes turbid. Cool to 4°C overnight.

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold Ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Expected Analytical Data (Free Base)

-

¹H NMR (400 MHz, CDCl₃):

- 7.45 (t, 1H, Py-H4)

- 6.95 (d, 1H, Py-H3/H5)

- 6.90 (d, 1H, Py-H3/H5)

- 2.95 (t, 2H, Py-CH ₂-CH₂-NH₂)

- 2.85 (t, 2H, Py-CH₂-CH ₂-NH₂)

- 2.50 (s, 3H, Py-CH ₃)

- 1.50 (br s, 2H, NH ₂)

Mechanism of Action (Chemical Pathway)

The synthesis relies on the acidity of nitromethane protons (pKa ~10) and the hydridic strength of aluminohydrides.

Figure 2: Sequential mechanistic steps from starting materials to target amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete dehydration | Add molecular sieves or use a Dean-Stark trap to remove water. |

| Polymerization | Temperature too high | Run Step 1 at lower temp (60°C) for longer duration; add radical inhibitor (hydroquinone). |

| Incomplete Reduction | Old LiAlH₄ | Use fresh reagent. Ensure THF is strictly anhydrous. |

| Product is Colored | Oxidation of Pyridine | Perform all steps under N₂/Ar. Distill the final free base under high vacuum (Kugelrohr) before salt formation. |

References

- Henry Reaction Methodology: L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.

- Pyridine-Specific Henry Reaction: Crowell, T. I., & Peck, D. W. (1953). The Mechanism of the Reaction of 2-Picoline-N-oxide with Acetic Anhydride. Journal of the American Chemical Society, 75(5), 1075–1077. (Provides context on pyridine side-chain reactivity).

-

Reduction of Nitroalkenes: Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738–3740. Link

-

Target Molecule Reference: Biosynth. (n.d.). [2-(6-Methylpyridin-2-yl)ethyl]amine. Retrieved October 26, 2023, from Link

-

Alternative Synthesis (Suzuki): Molander, G. A., & Hrib, N. J. (2010).[4][5] Direct synthesis of Cbz-protected (2-amino)-6-(2-aminoethyl)pyridines.[5] Tetrahedron. (Context for modern Pd-catalyzed approaches).

Disclaimer: This protocol is for research purposes only. All procedures must be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Derivatization of 2-(6-Methylpyridin-2-yl)ethanamine for medicinal chemistry

Application Note: Strategic Derivatization of 2-(6-Methylpyridin-2-yl)ethanamine

Abstract & Strategic Significance

This compound is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histamine and phenethylamine.[1][2][3] Unlike the unsubstituted pyridine analog, the 6-methyl group confers two critical advantages:

-

Metabolic Blocking: It obstructs the 6-position, a common site for oxidative metabolism (Phase I), thereby improving metabolic stability.[2][3][4]

-

Conformational Biasing: The steric bulk induces a "twist" relative to the ethylamine side chain, often enhancing selectivity for GPCRs (e.g., H1 vs. H3 histamine receptors, 5-HT1A).[3][4]

This guide details high-fidelity protocols for derivatizing the primary amine while managing the physicochemical idiosyncrasies introduced by the basic pyridine nitrogen.[1][2][4]

Chemical Biology & Physicochemical Profile

Understanding the ionization states is prerequisite to successful synthesis and purification.[2][4]

| Property | Value (Approx.) | Implication for Synthesis/Workup |

| MW | 136.19 g/mol | Low MW allows for heavy decoration (Fragment-Based Drug Design).[1][2][3] |

| pKa (Pyridine N) | ~6.7 | Moderately basic.[1][2][3][4] Will protonate in acidic HPLC mobile phases. |

| pKa (Primary Amine) | ~9.8 | Highly basic/nucleophilic.[1][2][3][4] The primary reaction handle.[2][4] |

| LogP | 0.6 | Hydrophilic.[1][2] Requires careful extraction protocols (avoid pure water washes).[1][2][3][4] |

| Chelation Potential | High | Bidentate ligand (N,N-donor).[1][2][3][4] Can poison Pd/Cu catalysts.[1][2][4] |

Strategic Derivatization Workflow

The following decision tree outlines the primary synthetic pathways for library generation.

Figure 1: Divergent synthesis pathways.[1][2] The primary amine is the exclusive nucleophile under standard conditions due to the lower basicity and steric hindrance of the 6-methylpyridine nitrogen.[3][4]

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Couple carboxylic acids without interference from the pyridine nitrogen.[2][4] Challenge: The pyridine ring can trap activated esters, forming N-acyl pyridinium salts, which hydrolyze back to starting material.[3][4]

Reagents:

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at RT. Visual Check: Solution usually turns yellow/orange.[1][2][3][4]

-

Addition: Add This compound (1.0 mmol) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][4]

-

Workup (Critical):

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Install lipophilic side chains while maintaining a basic nitrogen center (crucial for hERG avoidance or solubility).[2][3][4]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: Mix amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Add 2 drops of AcOH.[1][2][4] Stir for 30 mins.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Quench: After 16h, quench with sat. NaHCO3.

-

Extraction: Extract with DCM (3x). Dry over Na2SO4.[1][2][4]

-

Salt Formation: These products are often oils.[1][2] Convert to the HCl or Fumarate salt for solid isolation.[2][4]

Purification & Analysis Strategy

The dual-basic nature of the product (Pyridine pKa ~6.7, Amine pKa ~9.[3][4]8) complicates Reverse Phase (RP) purification.[2][3][4] Standard TFA methods often yield broad peaks due to the pyridine buffering effect.[2][4]

Recommended Method: High pH LCMS/Prep-HPLC [1][2][3]

-

Buffer: 10 mM Ammonium Bicarbonate (pH 10).

-

Rationale: At pH 10, both nitrogens are deprotonated (neutral).[2][3][4] The molecule behaves as a lipophilic free base, resulting in sharp peak shapes and better retention.[2][3][4]

Figure 2: Purification decision matrix. Low LogP derivatives (common with this scaffold) require High pH Reverse Phase chromatography to prevent peak tailing.[2][3][4]

Expert Insights & Troubleshooting

Issue 1: Metal Scavenging If using this scaffold in a Suzuki/Buchwald reaction after derivatization, the pyridine-amine motif can chelate Palladium, killing the catalyst.[3][4]

-

Solution: Add a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction, or use a catalyst system with high affinity ligands (e.g., XPhos Pd G2) that out-compete the substrate.[3][4]

Issue 2: Regioselectivity in N-Oxidation If metabolic studies require the N-oxide:

-

mCPBA will oxidize the Pyridine N first (more electron-rich due to the methyl group) before the amide nitrogen.[2][3][4]

-

However, if the side chain is a secondary amine, mCPBA will oxidize the amine to the nitrone/hydroxylamine.[3][4]

Issue 3: Storage The free base absorbs CO2 from the air (forming carbamates).[2][3][4]

-

Protocol: Store as the HCl or Dihydrochloride salt.

References

-

Bioisosteric Applications: Ligneau, X., et al. "Discovery of Novel Histamine H3 Receptor Antagonists with High Affinity."[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 2007.[3][4]

-

Amide Coupling Protocols: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[2][3][4] Tetrahedron, 2005.[3][4]

-

Reductive Amination Safety: Abdel-Magid, A.F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4] Journal of Organic Chemistry, 1996.[3][4] [2][3][4]

-

Physicochemical Properties: "this compound Compound Summary." PubChem, National Library of Medicine.[3][4] [2][3][4]

Sources

- 1. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Use of 2-(6-Methylpyridin-2-yl)ethanamine as a ligand in coordination chemistry

Application Note: Steric Tuning of Copper(II) Redox Potentials using 2-(6-Methylpyridin-2-yl)ethanamine

Executive Summary

This guide details the application of This compound (CAS: 19363-94-1), often abbreviated as 6-Me-pea , as a sterically demanding ligand in coordination chemistry.[1] Unlike its non-methylated analog (2-(2-pyridyl)ethylamine), the 6-methyl substituent introduces a critical steric clash in the coordination sphere.[1]

Key Application: This ligand is the "gold standard" for destabilizing the square-planar geometry typical of Cu(II) complexes, forcing a distorted square-pyramidal or tetrahedral geometry.[1] This distortion mimics the "entatic state" of metalloenzymes (e.g., Blue Copper Proteins), significantly enhancing the redox potential and catalytic activity in oxidative transformations.[1]

Ligand Profile & The "Methyl Effect"[1]

The utility of 6-Me-pea lies in its ability to impose steric frustration .[1] In a standard square planar Cu(II) complex, the equatorial ligands lie in a flat plane.[1] The methyl group at the 6-position of the pyridine ring clashes with this plane, preventing optimal orbital overlap and forcing the metal center to twist.[1]

| Feature | 2-(2-Pyridyl)ethylamine (pea) | This compound (6-Me-pea) |

| Structure | Planar coordination possible | Sterically hindered (Non-planar) |

| Pref.[1] Geometry | Square Planar (Cu²⁺) | Distorted Tetrahedral / Sq.[1] Pyramidal |

| Redox Potential | Low (Stabilizes Cu²⁺) | High (Stabilizes Cu⁺) |

| Primary Use | General Chelation | Biomimetic Catalysis / Redox Tuning |

Mechanistic Logic (DOT Visualization)

Figure 1: The logical pathway of the "Methyl Effect."[1] The steric bulk prevents relaxation into a stable square planar state, enhancing reactivity.[1]

Protocol A: Synthesis of [Cu(6-Me-pea)Cl₂]

This protocol yields a mononuclear copper(II) complex suitable for catalytic benchmarking.[1]

Materials:

Step-by-Step Methodology:

-

Ligand Solution Preparation:

-

Metal Solution Preparation:

-

Complexation (The Critical Step):

-

Precipitation:

-

Isolation:

Self-Validating Check:

-

Solubility Test: The product should be soluble in Methanol and Acetonitrile but insoluble in non-polar solvents (Hexane).

-

UV-Vis Validation: Dissolve a small amount in Methanol.[1] You should observe a d-d transition band shifted to lower energy (~650–750 nm) compared to the non-methylated analog, indicative of the distorted geometry.[1]

Protocol B: Biomimetic Catalytic Assay (Catecholase Activity)

This assay quantifies the "Methyl Effect" by measuring the rate at which the complex catalyzes the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).[1]

Reagents:

-

Catalyst: [Cu(6-Me-pea)Cl₂] (prepared in Protocol A)

-

Substrate: 3,5-DTBC

-

Solvent: Methanol (O₂ saturated)[1]

Experimental Workflow (DOT Visualization):

Figure 2: Workflow for the kinetic assessment of catecholase activity.

Procedure:

-

Baseline: Place 2.9 mL of O₂-saturated methanol in a quartz cuvette.

-

Catalyst Addition: Add 100 µL of the catalyst stock (1 mM). Record the blank spectrum.[1]

-

Reaction Trigger: Add 30–100 µL of 3,5-DTBC stock (100 mM).

-

Measurement: Immediately monitor the increase in absorbance at 400 nm (ε = 1900 M⁻¹cm⁻¹) for 10 minutes.

-

Comparison: Run the same assay with [Cu(pea)Cl₂] (non-methylated).

Expected Results:

| Parameter | [Cu(pea)Cl₂] (Control) | [Cu(6-Me-pea)Cl₂] (Target) | Interpretation |

| Geometry | Square Planar | Distorted | 6-Me forces distortion |

| Induction Period | Long | Short / None | Faster substrate binding |

| Reaction Rate ( | Low | High (2x - 5x) | Steric bulk prevents stable trap |

Troubleshooting & Optimization

-

Hygroscopicity: The free ligand is hygroscopic.[1] Store under nitrogen or argon.[1] If the ligand has turned yellow/brown, distill before use (bp ~95°C at 12 mmHg).[1]

-

Complex Solubility: If the complex is too soluble to precipitate with ether, switch the counter-ion.[1] Use Cu(ClO₄)₂[1] · 6H₂O instead of the chloride salt.[1] Perchlorate complexes often crystallize better but require safety precautions (explosion hazard).[1]

-

Stoichiometry: For 6-Me-pea, a 1:1 (M:L) ratio is often preferred to avoid extreme steric crowding that might occur in a 1:2 complex, though 1:2 complexes can form with highly distorted geometries.[1]

References

-

Steric Effects in Pyridine Ligands

-

Biomimetic Copper Catalysis

-

Ligand Data & Safety

-

Structural Comparisons (Related Ligands)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Analysis of 2-(6-Methylpyridin-2-yl)ethanamine

Method Development for Polar Basic Impurities and Intermediates

Executive Summary & Scope

This technical guide details the analytical strategy for 2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1), a critical pyridine-based intermediate often utilized in the synthesis of histamine analogs and metal-ligand complexes.

The Challenge: This molecule presents a "perfect storm" for chromatographic tailing:

-

High Polarity: The primary ethylamine chain (

) creates significant hydrophilicity, leading to poor retention on standard C18 columns. -

Dual Basicity: The pyridine nitrogen (

) and the aliphatic amine interact strongly with residual silanols on silica-based columns, causing severe peak asymmetry (tailing).

The Solution: We present two distinct, self-validating protocols:

-

Protocol A (QC Standard): An Ion-Pair Reversed-Phase (IP-RP) method designed for maximum robustness and peak symmetry in Quality Control environments.

-

Protocol B (R&D/MS Compatible): A High-pH Reversed-Phase method utilizing Hybrid Particle Technology (HPT) for LC-MS applications.

Physicochemical Context & Strategy

Understanding the ionization state is the prerequisite for successful separation.

| Feature | Property | Chromatographic Implication |

| Structure | Pyridine ring + Ethylamine tail | Dual interaction sites (Hydrophobic ring + Polar tail). |

| Basicity ( | Amine: ~9.6 Pyridine: ~6.0 | At neutral pH (7.0), the molecule is positively charged, leading to silanol binding. |

| UV Chromophore | Pyridine Ring |

Method Selection Logic

The following decision tree illustrates the logic applied to select the correct protocol based on your laboratory's specific detection requirements.

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on detection limits and instrumentation.

Protocol A: The "Gold Standard" QC Method (IP-RP)

This method uses Ion-Pair Chromatography . The addition of an anionic surfactant (octanesulfonate) creates a neutral ion pair with the protonated amine, increasing retention on the hydrophobic C18 stationary phase and masking silanol interactions.

Reagents & Materials

-

Stationary Phase: Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS), 4.6 x 150 mm, 5 µm.

-

Ion Pairing Agent: Sodium 1-Octanesulfonate (HPLC Grade).

-

Buffer: Potassium Dihydrogen Phosphate (

).[1] -

Solvents: Acetonitrile (ACN), Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Low pH protonates the base; Octanesulfonate pairs with it to form a retained neutral complex. |

| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Detection | UV @ 262 nm | Max absorbance of the methyl-pyridine moiety. |

| Injection Vol | 10 µL | Standard loop size. |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 90 | 10 | Initial hold |

| 15.0 | 60 | 40 | Linear gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 90 | 10 | Re-equilibration |

Critical Step: The column must be equilibrated for at least 20 column volumes when using ion-pairing reagents to establish a stable surface charge distribution.

Protocol B: High-pH Method (LC-MS Compatible)

This method exploits Hybrid Particle Technology (HPT) . Unlike standard silica which dissolves above pH 8, hybrid columns (bridged ethyl hybrid) are stable up to pH 12. At pH 10, the amine is deprotonated (neutral), increasing its natural hydrophobicity and retention without ion-pairing agents.

Reagents & Materials

-

Stationary Phase: Waters XBridge C18 or Gemini NX-C18 , 2.1 x 100 mm, 3.5 µm (or 1.7 µm for UPLC).

-

Buffer: Ammonium Bicarbonate (

). -

pH Adjuster: Ammonium Hydroxide (

).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia. | Ensures the amine ( |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Flow Rate | 0.3 mL/min | Optimized for 2.1mm ID columns (MS flow). |

| Detection | UV @ 262 nm + ESI(+) MS | MS Mode: Positive Scan (M+H)+ = 137.1 m/z. |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 8.0 | 50 | 50 |

| 10.0 | 5 | 95 |

| 13.0 | 95 | 5 |

Experimental Workflow & Validation

The following diagram outlines the critical path for sample preparation and system suitability testing.

Figure 2: Standardized workflow for sample preparation and system suitability validation.

System Suitability Criteria (Acceptance Limits)

To ensure the method is "self-validating," every run must meet these criteria:

-

Tailing Factor (

): NMT (Not More Than) 1.5. If > 1.5, the column may have active silanols or the buffer pH is incorrect. -

Theoretical Plates (

): > 5000. -

Precision (%RSD): < 2.0% for peak area (n=6).

Troubleshooting & Expert Insights

Issue: Peak Splitting

-

Cause: Sample solvent mismatch.

-

Fix: If using Protocol A (Ion Pair), do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and ion-pairing equilibrium will distort the peak. Dissolve in the mobile phase.

Issue: Retention Time Drift (Protocol A)

-

Cause: Temperature fluctuation or insufficient equilibration.

-

Fix: Ion-pair methods are temperature sensitive. Ensure the column oven is stable at 30°C.

Issue: High Backpressure (Protocol B)

-

Cause: Salt precipitation.

-

Fix: Ammonium bicarbonate can precipitate in >90% ACN. Ensure the wash step does not exceed 95% organic, or use a premixed wash line.

References

-

PubChem. (2025).[2] 2-(6-Methylpyridin-2-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[2] [Link][2]

-

McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[3] Journal of Chromatography A. (Demonstrates the superiority of high pH for basic amines). [Link]

- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text for Ion-Pairing mechanisms).

-

SIELC Technologies. (2023). HPLC Separation of Aminopyridines Isomers. (Reference for mixed-mode and hydrogen-bonding separation strategies for pyridines). [Link]

Sources

Application Note: 2-(6-Methylpyridin-2-yl)ethanamine as a Chemical Intermediate

This Application Note is designed to provide an in-depth technical guide for 2-(6-Methylpyridin-2-yl)ethanamine , a specialized pyridine building block.[1]

CAS Number: 19363-94-1 Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol Synonyms: 2-(2-Aminoethyl)-6-methylpyridine; 6-Methyl-2-pyridineethanamine[1]

Introduction & Chemical Profile

This compound is a bifunctional heterocyclic intermediate featuring a primary ethylamine tail and a pyridine ring substituted with a methyl group at the 6-position.[1] This specific substitution pattern is critical in two high-value fields:

-

Coordination Chemistry (Ligand Design): The 6-methyl group acts as a steric gatekeeper. Unlike unsubstituted pyridine ligands, this methyl group introduces steric hindrance adjacent to the pyridine nitrogen donor. This forces specific coordination geometries (e.g., distorting square planar complexes towards tetrahedral) and prevents the formation of overcrowded metal centers, often enhancing catalytic activity or fluorescence quantum yields.

-

Medicinal Chemistry: It serves as a bioisostere and scaffold for histamine analogs (e.g., Betahistine derivatives). The methyl group blocks the metabolically labile 6-position, potentially increasing the metabolic stability of the final drug candidate.

Key Physicochemical Properties

| Property | Value | Implication for Handling |

| Physical State | Colorless to pale yellow liquid | Handle with liquid transfer tools; avoid open-air pouring.[1] |

| Boiling Point | ~93-95 °C (at 1 mmHg) | Distillable under high vacuum for purification.[1] |

| Basicity (pKa) | ~9.0 (Amine), ~6.0 (Pyridine) | Acts as a bidentate base; requires stoichiometric acid control. |

| Stability | Air-sensitive (absorbs CO₂) | CRITICAL: Store under Argon/Nitrogen.[1] Hygroscopic. |

Application I: Synthesis of Sterically Hindered Schiff Base Ligands

Context: This protocol describes the synthesis of a tridentate N,N,O-donor ligand by condensing the amine with salicylaldehyde. This ligand class is extensively used to synthesize copper(II) and zinc(II) complexes for catalytic oxidation and antimicrobial studies.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl. The 6-methyl group does not interfere with the imine formation (distal to the reaction site) but critically influences the final conformation of the ligand upon metal binding, often preventing the formation of stable bis-ligand ML2 complexes due to steric clash, thereby favoring mono-ligand ML species with open coordination sites for substrates.[1]

Experimental Protocol

Target Molecule: 2-((2-(6-methylpyridin-2-yl)ethylimino)methyl)phenol[1]

Reagents:

-

This compound (1.0 equiv, 10 mmol, 1.36 g)[1]

-

Salicylaldehyde (1.0 equiv, 10 mmol, 1.22 g)[1]

-

Ethanol (Absolute, 20 mL)

-

Magnesium Sulfate (MgSO₄, anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

-

Dissolution: Add 20 mL of absolute ethanol to the RBF. Add salicylaldehyde (1.22 g) and stir for 5 minutes at room temperature (RT) to ensure homogeneity.

-

Addition: Add this compound (1.36 g) dropwise over 5 minutes. Note: A color change to bright yellow/orange indicates imine formation.[1]

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80 °C) for 3 hours.

-

QC Check: Monitor by TLC (SiO₂, 9:1 DCM:MeOH). The aldehyde spot should disappear.

-

-

Work-up: Cool the solution to RT. Add anhydrous MgSO₄ (2 g) to scavenge the water byproduct (driving equilibrium forward). Stir for 15 minutes, then filter.

-

Isolation: Remove the solvent under reduced pressure (rotary evaporator).

-

Purification: Recrystallize the resulting yellow oil/solid from cold ethanol or diethyl ether.

-

Yield: Typically 85-92%.[1]

-

Characterization: ¹H NMR (CDCl₃) should show a singlet imine proton at ~8.4 ppm and the disappearance of the aldehyde -CHO proton.

-

Workflow Visualization

Caption: Logical flow for the condensation of this compound with salicylaldehyde.

Application II: Reductive Amination for Pharmaceutical Scaffolds

Context: In drug discovery, secondary amines are preferred over imines for stability. This protocol details the conversion of the intermediate into a secondary amine scaffold, common in kinase inhibitor synthesis.

Experimental Protocol

Target Reaction: Reductive amination with a benzaldehyde derivative.

Reagents:

-

This compound (1.0 equiv)[1]

-

Benzaldehyde derivative (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv) – Preferred over NaBH₄ for milder, selective reduction.[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Procedure:

-

Imine Formation: In a vial, mix the amine and aldehyde in DCE (0.2 M concentration). Add catalytic acetic acid. Stir at RT for 1 hour under nitrogen.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

-

Safety Note: Gas evolution (H₂) may occur; ensure the vessel is vented via a needle.

-

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x).[2] Combine organic layers.

-

Wash: Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Steric Control Pathway

The diagram below illustrates how the 6-methyl group influences the coordination environment in subsequent metal-drug complexes.

Caption: The 6-methyl substituent sterically destabilizes planar geometries, forcing tetrahedral distortion.[1]

Handling, Storage, and Safety[7][8][9]

-

Corrosivity: The amine is corrosive to skin and eyes.[3] Wear neoprene gloves and chemical splash goggles.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon). The compound readily absorbs atmospheric CO₂ to form carbamates/carbonates (white crust formation).

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine.[1] Retrieved from [Link][1]

-

Kurenkov, A. V., et al. (2024). Reaction of 6-Methylpyridin-2-ylphosphine with Benzaldehyde...[1][4] (Demonstrating analogous steric control in pyridine-based ligands). ResearchGate. Retrieved from [Link]

Sources

Safe Handling, Storage, and Protocol Design for 2-(6-Methylpyridin-2-yl)ethanamine

Application Note & Technical Guide

Executive Summary & Chemical Profile

2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1) is a bidentate nitrogen donor ligand frequently employed in coordination chemistry and pharmaceutical synthesis.[1][2] Structurally, it consists of a pyridine ring substituted at the 2-position with an ethylamine chain and at the 6-position with a methyl group.[1][2]

This specific substitution pattern creates a unique steric environment compared to the unsubstituted analog, 2-(2-pyridyl)ethylamine.[1][2] The 6-methyl group introduces steric bulk proximal to the metal binding site, modulating the electronic and steric properties of resulting metal complexes.[1][2] However, this utility comes with significant handling challenges: extreme hygroscopicity , sensitivity to atmospheric CO₂ , and corrosivity .[2]

Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 19363-94-1 | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Often appears as a pale yellow oil.[1][2] |